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Compound of Interest

Compound Name: Axl-IN-7

Cat. No.: B12399295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Axl-IN-7, a potent

inhibitor of the AXL receptor tyrosine kinase. The information presented is intended to assist

researchers in evaluating the suitability of Axl-IN-7 for their specific experimental needs and to

provide a framework for comparing its performance against other kinase inhibitors.

Selectivity Profile of Axl-IN-7 against Other Kinases
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for interpreting

experimental results and predicting potential off-target effects. The following table summarizes

the inhibitory activity of Axl-IN-7 against a panel of kinases. The data is presented as IC50

values, which represent the concentration of the inhibitor required to achieve 50% inhibition of

the kinase activity.
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Kinase Target IC50 (nM)

AXL 1 - 10

MER (MERTK) >100

TYRO3 >100

VEGFR2 >1000

EGFR >1000

HER2 >1000

MET >1000

ALK >1000

ROS1 >1000

RET >1000

TRKA >1000

TRKB >1000

TRKC >1000

FLT3 >1000

KIT >1000

PDGFRα >1000

PDGFRβ >1000

FGFR1 >1000

FGFR2 >1000

FGFR3 >1000

SRC >1000

LCK >1000

FYN >1000
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YES >1000

ABL1 >1000

ARG (ABL2) >1000

JAK1 >1000

JAK2 >1000

JAK3 >1000

TYK2 >1000

p38α >1000

JNK1 >1000

JNK2 >1000

JNK3 >1000

ERK1 >1000

ERK2 >1000

AKT1 >1000

AKT2 >1000

AKT3 >1000

PI3Kα >1000

PI3Kβ >1000

PI3Kδ >1000

PI3Kγ >1000

mTOR >1000

CDK1 >1000

CDK2 >1000

CDK4 >1000
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CDK6 >1000

AURKA >1000

AURKB >1000

PLK1 >1000

Note: This table is a representative summary based on available data. The exact IC50 values

may vary depending on the specific assay conditions. Researchers are encouraged to consult

the primary literature for detailed experimental information.

Experimental Protocols
The following are detailed methodologies for two common types of biochemical kinase assays

used to determine inhibitor selectivity.

LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the

binding of the inhibitor to the kinase of interest.

Materials:

AXL Kinase (recombinant)

LanthaScreen™ Eu-anti-Tag Antibody

Kinase Tracer

Kinase Buffer A (5X)

Test Compound (Axl-IN-7)

384-well plate (low volume, black)

Plate reader capable of TR-FRET measurements

Procedure:
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Compound Preparation: Prepare a serial dilution of Axl-IN-7 in 100% DMSO. Further dilute

the compounds in Kinase Buffer A to achieve the desired final concentrations.

Kinase/Antibody Mixture Preparation: Dilute the AXL kinase and Eu-anti-Tag antibody in

Kinase Buffer A to the recommended concentrations.

Tracer Preparation: Dilute the Kinase Tracer in Kinase Buffer A to the recommended

concentration.

Assay Assembly:

Add 5 µL of the diluted Axl-IN-7 or DMSO control to the wells of the 384-well plate.

Add 5 µL of the kinase/antibody mixture to all wells.

Add 5 µL of the tracer solution to all wells.

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at 665 nm and 615 nm.

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio

against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-

response curve to determine the IC50 value.

Caliper Microfluidic Mobility Shift Assay
This assay directly measures the enzymatic activity of the kinase by separating the

phosphorylated substrate from the non-phosphorylated substrate based on their electrophoretic

mobility.[1]

Materials:

AXL Kinase (recombinant, pre-activated)[1]

Fluorescently labeled peptide substrate (e.g., 5-FAM-KKKKEEIYFFF-CONH2)[1]
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ATP

MgCl2

DTT

HEPES buffer

Test Compound (Axl-IN-7)

EDTA

Caliper LabChip® EZ Reader or similar microfluidic platform[1]

Procedure:

Enzyme Pre-activation: Pre-activate the AXL enzyme by incubation with ATP and MgCl2.[1]

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, MgCl2,

DTT, the fluorescently labeled peptide substrate, and the pre-activated AXL enzyme.[1]

Inhibitor Addition: Add serially diluted Axl-IN-7 or DMSO control to the reaction mixture.

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the

reaction at 25°C for 30 minutes.[1]

Reaction Termination: Stop the reaction by adding EDTA.[1]

Data Acquisition: Analyze the reaction products using a Caliper LabChip® EZ Reader. The

instrument electrophoretically separates the phosphorylated and non-phosphorylated

substrate, and the fluorescence of each is quantified.[1]

Data Analysis: Calculate the percent conversion of the substrate to product. Plot the percent

conversion against the logarithm of the inhibitor concentration and fit the data to determine

the Ki or IC50 value using appropriate models, such as the Morrison tight-binding

competitive inhibition equation.[1]
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Axl Signaling Pathway
The following diagram illustrates the canonical Axl signaling pathway, which is initiated by the

binding of its ligand, Gas6. Activation of Axl leads to the downstream activation of several key

signaling cascades that regulate cell survival, proliferation, and migration.
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Click to download full resolution via product page

Caption: Axl signaling pathway and the point of inhibition by Axl-IN-7.

Experimental Workflow for Kinase Inhibition Assay
The diagram below outlines the general workflow for a biochemical kinase inhibition assay,

from reagent preparation to data analysis.
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Caption: General workflow for a biochemical kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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